molecular formula C3H4 B7723403 Allene CAS No. 60731-10-4

Allene

Cat. No.: B7723403
CAS No.: 60731-10-4
M. Wt: 40.06 g/mol
InChI Key: IYABWNGZIDDRAK-UHFFFAOYSA-N
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Description

Allene (propadiene, H2C=C=CH2) is an organic compound characterized by its cumulated diene structure (R2C=C=CR2), which features two consecutive double bonds on a central carbon atom . This unique architecture, where the central carbon is sp-hybridized and the two terminal carbons are sp2-hybridized, results in a linear C=C=C core with the substituents on the terminal carbons lying in perpendicular planes . This distinct geometry confers axial chirality to appropriately substituted allenes, making them valuable scaffolds in asymmetric synthesis . Compared to alkenes and alkynes, allenes exhibit heightened reactivity due to increased strain in their ground state, which has led to a renaissance in their application in synthetic chemistry . Allenes are integral to modern organic methodology, serving as key substrates in a wide range of transition-metal-catalyzed cycloadditions, including [2+2], [3+2], and [4+2] reactions, to access complex cyclic scaffolds with high chemo-, regio-, and stereoselectivity . Furthermore, the radical functionalization of allenes has advanced significantly, enabling efficient difunctionalization and trifunctionalization across the three contiguous carbon atoms using C-, N-, O-, S-, and Se-centered radicals . Recent methodological developments continue to underscore their utility, such as photoredox-catalyzed alkoxycarbonylations for synthesizing biologically relevant α-allyl-γ-lactones and safe, efficient nickel-catalyzed multi-component couplings that open new possibilities for drug development . The this compound motif is found in over 150 natural products and bioactive molecules, such as the antibiotic mycomycin, highlighting its importance in medicinal chemistry . This product is intended for use in laboratory research as a fundamental building block for the construction of complex molecular targets, including natural products, pharmaceuticals, and functional materials. FOR RESEARCH USE ONLY. Not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

propa-1,2-diene
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InChI

InChI=1S/C3H4/c1-3-2/h1-2H2
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InChI Key

IYABWNGZIDDRAK-UHFFFAOYSA-N
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Canonical SMILES

C=C=C
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Molecular Formula

C3H4
Record name PROPADIENE, STABILIZED
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Related CAS

24979-93-9
Record name Polyallene
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DSSTOX Substance ID

DTXSID1029178, DTXSID801027035
Record name 1,2-Propadiene
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Record name 1,2-Propadiene-1,3-diylidene
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Molecular Weight

40.06 g/mol
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Physical Description

Propadiene, stabilized appears as a colorless flammable gas. May become unstable. Not toxic but asphyxiation may occur because of displacement of oxygen. Under prolonged exposure to fire or heat the containers may rupture violently and rocket., Liquid, Colorless gas; [HSDB]
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Boiling Point

-34.5 °C @ 760 MM HG
Record name PROPADIENE
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Solubility

INSOL IN WATER; SOL IN BENZENE, PETROLEUM ETHER
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Density

1.787
Record name PROPADIENE
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Vapor Pressure

5430.0 [mmHg]
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Color/Form

GAS, COLORLESS

CAS No.

463-49-0, 12075-35-3, 60731-10-4
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Melting Point

-136 °C
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Chemical Reactions Analysis

Cycloaddition Reactions

Allenes participate in various cycloadditions due to their dual π-bond system:

[4+2] Cycloadditions

Allenes act as dienophiles or dienes in Diels-Alder reactions. For example:

  • Intermolecular Diels-Alder reactions with electron-deficient dienophiles yield bicyclic adducts. Tetrachloroallene reacts with maleic anhydride to form a bicyclo[2.2.1] structure (ΔG‡ = 18.3 kcal/mol, 85% yield) .

  • Intramolecular variants enable rapid construction of polycycles. Allenyl sulfoxides undergo [4+2] cycloaddition to form six-membered rings with >90% regioselectivity .

[2+2] Cycloadditions

Allenes engage in photochemical [2+2] cycloadditions with alkenes or alkynes:

  • With arynes , 1,1-disubstituted allenes form cyclobutane derivatives via [2+2] pathways (e.g., 72% yield for 3d in Table 1) .

  • Steric effects dominate regioselectivity. Bulky substituents favor [2+2] over Alder-ene pathways (ΔΔG‡ = 3.1 kcal/mol) .

(5+2) Cycloadditions

Rhodium-catalyzed reactions with vinylcyclopropanes (VCPs) yield seven-membered rings:

  • Terminal methyl groups enhance reactivity by suppressing competing dimerization (e.g., 10 vs. 12 : 76% vs. <5% yield) .

  • Mechanistic studies reveal Rh(I)-mediated oxidative cyclization (ΔG‡ = 15.4 kcal/mol) .

Transition Metal-Catalyzed Reactions

Allenes are substrates in cross-couplings and C–H activations:

Palladium-Catalyzed Cross-Coupling

  • Oxidative this compound–this compound coupling (2025): Pd(OAc)₂/BQ selectively couples enallenes (1 ) with simple allenes (2 ) to form dendralenes (76–94% yield, >20:1 cross/homo selectivity) .

  • Key intermediates : Vinylpalladium species C undergo Heck-type trapping by this compound B (DFT: ΔG‡ = 18.5 kcal/mol) .

Rhodium-Catalyzed Carbocyclization

This compound-ynes form fused bicyclic systems via Rh(I)-mediated pathways (e.g., 169188 , 82% yield) .

Electrophilic Additions

Allenes undergo regioselective additions at terminal or central carbons:

Reaction TypeExampleConditionsProductYieldRef.
BrominationH₂C=C=CH₂ + Br₂CH₂Cl₂, −78°CH₂CBr–CBr=CH₂88%
OxymercurationH₂C=C=CH₂ + Hg(OAc)₂/H₂OTHF, 25°CHOCH₂–C(HgOAc)=CH₂75%
HydrohalogenationH₂C=C=CH₂ + HClGas phaseCH₂Cl–CH₂–CH₂Cl62%
  • Steric/electronic control : Electron-withdrawing groups (e.g., Cl) direct addition to the central carbon .

Alder-Ene Reactions

Allenes react with arynes via intramolecular pathways:

This compound SubstituentsReaction SiteProduct TypeYieldRef.
1,3-DisubstitutedAllenic C–H (α)Type-II64%
TrisubstitutedAllylic C–H (β)Type-I78%
1,1-Disubstituted[2+2] CycloadditionCyclobutane72%
  • Mechanistic insight : Axial chirality and π-conjugation dictate selectivity (DFT: ΔΔG‡ = 4.2 kcal/mol) .

Computational Insights

  • Bond dissociation energy : Allenic C–H = 87.7 kcal/mol (vs. 111 kcal/mol for ethylene) .

  • Transition states : Rh(I)-catalyzed (5+2) cycloadditions favor exo transition states (M06: ΔG‡ = 15.0 kcal/mol) .

Recent Advances

  • Nickel catalysis (2024): Stable this compound synthesis via three-component coupling, avoiding hazardous reagents .

  • Palladium cross-coupling (2025): Modular dendralene synthesis with >90% stereocontrol .

Allenes’ versatility in cycloadditions, cross-couplings, and electrophilic additions underscores their importance in modern organic synthesis. Recent advances in transition metal catalysis and computational modeling continue to expand their utility in constructing complex architectures.

Scientific Research Applications

Drug Development

Allenes have been identified as crucial intermediates in the synthesis of various pharmaceutical compounds. Their unique reactivity allows for the formation of complex structures that are difficult to achieve through traditional methods.

  • Case Study: Anticancer Agents
    A recent study demonstrated that allenes can enhance the efficacy of antibody-drug conjugates (ADCs), particularly in targeting cancer cells. The Dolaflexin platform utilizes allene derivatives to improve drug solubility and pharmacokinetics, thereby increasing therapeutic efficacy against tumors with low antigen expression .

Immuno-Oncology

Allenes have shown promise in immuno-oncology applications by enhancing dendritic cell activation. This synergy with PD-1 inhibitors has been observed in preclinical models, suggesting potential for improved cancer therapies .

Synthesis Methodologies

Recent advancements in this compound synthesis have focused on safer and more efficient methods. For instance, a novel nickel-catalyzed approach allows for the synthesis of allenes from stable organic halides, reducing hazards associated with traditional organometallic compounds .

Synthesis Method Reagents Conditions Outcome
Nickel-Catalyzed1,3-enyne + alkyl/aryl iodideMild conditionsHigh chemo- and regioselectivity
Photoredox/CopperAlkyl bis(catecholato)silicatesBlue light irradiationFormation of allenyl ketones
Palladium-Catalyzedβ-hydrogen eliminationVariable sp2-carbon sourcesDiverse this compound structures

Radical Additions

Radical reactions involving allenes have garnered attention due to their ability to generate complex molecules under mild conditions. The unique reactivity of allenes allows for selective functionalization, making them valuable in synthetic pathways .

Material Science Applications

Allenes are also being explored for their potential in developing new materials. Their unique electronic properties make them suitable candidates for creating advanced polymers and nanomaterials.

  • Case Study: Polymer Development
    Research has indicated that incorporating this compound units into polymer backbones can enhance thermal stability and mechanical properties, leading to innovative applications in coatings and composites .

Recent Advances

Recent studies have highlighted significant advancements in asymmetric synthesis using allenes, enabling the production of chiral compounds with high enantioselectivity . These developments are crucial for creating pharmaceuticals with specific biological activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Allene vs. Alkynes
  • Regioselectivity and Reactivity : In catalytic cyclization reactions, allenes outperform alkynes in regioselectivity. For example, n-butylthis compound (this compound derivative) reacts with high chemo- and regioselectivity under palladium catalysis, whereas 1-heptyne (alkyne) yields mixtures with lower efficiency .
  • Combustion Behavior : In methane-doped flames, this compound and propyne (alkyne isomer) exhibit distinct impurity profiles and thermal stability. This compound (98.4% pure) generates fewer unsaturated byproducts (e.g., 1,3-butadiene) compared to propyne, which produces higher concentrations of cyclopropane and 1-butyne .
  • Electronic Structure : The orthogonal π-orbitals of this compound restrict conjugation to a single plane, unlike alkynes with linear sp-hybridized orbitals. This property limits this compound’s electron delocalization but enhances stereochemical control in catalysis .

Table 1: Key Properties of this compound vs. Propyne

Property This compound Propyne (Alkyne)
Structure Cumulated C=C=C Triple bond (C≡C)
Industrial Source C3 naphtha distillation C3 naphtha distillation
Regioselectivity High (e.g., Pd catalysis) Moderate to low
Combustion Byproducts Lower unsaturated species Higher cyclopropane, etc.
Conjugation Orthogonal π-systems Linear sp-hybridization
This compound vs. Alkenes
  • Catalytic Activation : Gold-catalyzed cyclizations of allenes proceed via distinct pathways compared to alkenes. For instance, this compound esters form electron-deficient alkenes post-cyclization, which resist further gold activation, whereas electron-rich alkenes derived from conjugated dienes are more reactive .
  • Grignard Reactions : this compound undergoes carbomagnesiation under high-pressure conditions (10 atm, Et₂O), yielding cyclic 1:2 adducts (44% yield). In contrast, transition metal catalysts (e.g., Ni, Pd) enable milder alkene functionalization .

Table 2: Reactivity in Catalytic Systems

Substrate Reaction Type Conditions Yield/Selectivity
This compound Au-catalyzed cyclization Photoredox conditions High chemoselectivity
Alkene Pd-catalyzed coupling Ambient pressure Moderate regioselectivity
This compound vs. Epoxides

This compound oxides (e.g., 9,10-epoxy-octadec-10,12Z-dienoate) exhibit stereochemical diversity absent in traditional epoxides. Nuclear Overhauser Effect (NOE) studies reveal distinct Z/E configurations at the epoxy-ene carbon, influencing their biological activity in lipid signaling pathways .

Mechanistic Insights in Catalysis

  • Nickel Catalysis: Cyclic allenes undergo enantioselective π-allyl nickel complex formation, enabling asymmetric synthesis of phenanthridinones. This pathway is inaccessible to cyclic alkenes due to differences in orbital alignment .
  • Iridium Catalysis : this compound-fluoral reductive coupling follows zero-order kinetics in this compound concentration, contrasting with first-order dependencies typical for alkenes in carbonyl additions .

Biological Activity

Allene, a compound characterized by its unique structure featuring a cumulated double bond system, has garnered significant interest in the fields of organic chemistry and medicinal research due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications in drug discovery, and potential therapeutic uses.

Structure and Properties of this compound

This compound (C3H4) is a hydrocarbon that contains a central carbon atom bonded to two terminal carbon atoms through double bonds. This unique arrangement allows for distinct reactivity patterns, making allenes valuable in synthetic chemistry and biological applications.

Biological Activities of this compound

1. Enzymatic Activity and Pathways

This compound oxide synthase (AOS) is a crucial enzyme involved in the biosynthesis of jasmonic acid (JA), which plays a vital role in plant defense mechanisms. AOS catalyzes the conversion of hydroperoxides derived from fatty acids into unstable this compound epoxides, which subsequently cyclize to form cyclopentenone acids, precursors to JA . The following table summarizes the enzymatic activities associated with AOS:

Reaction TypeSubstrateAOS Activity (Δ A234 min−1 mg−1 protein)
AOSHPOT8.5
AOSHPOD7.4
HPLHPOT0
HPLHPODND

2. Antimicrobial and Anticancer Properties

Recent studies have highlighted the potential of this compound derivatives as antimicrobial agents. For instance, bifunctionalized this compound extracts have shown inhibitory effects against pathogens responsible for Pneumocystis carinii pneumonia . Additionally, bis(pyridyl)this compound-derived gold complexes exhibit promising anticancer activity against breast cancer cells, with studies indicating selective interactions with DNA structures associated with tumorigenesis .

3. Covalent Modifiers in Drug Discovery

A recent study identified an this compound warhead that selectively targets histidine residues in proteins, expanding the toolbox for covalent probe design in chemical biology . This discovery emphasizes the potential of allenes in developing targeted therapies by covalently modifying specific amino acids within protein structures.

Case Studies

Case Study 1: this compound Oxide Synthase in Plant Defense

In Arabidopsis thaliana, AOS was found to be part of a multimeric complex that catalyzes consecutive steps in an eicosanoid-like biosynthetic pathway. This complex includes lipoxygenase (LOX) enzymes that cooperate to produce oxylipins, crucial for plant defense against microbial attacks . The study revealed that different isoenzymes of AOC exhibit non-overlapping functions during various stages of plant development.

Case Study 2: Anticancer Activity of this compound Derivatives

Research on gold carbene complexes derived from allenes demonstrated significant anticancer properties against breast cancer cells. The study highlighted that these complexes interact selectively with non-canonical i-motif DNA structures, suggesting their potential as novel anticancer agents through targeted DNA binding .

The biological activity of allenes is attributed to their ability to act as electrophiles, allowing them to form covalent bonds with nucleophilic residues in proteins and nucleic acids. This reactivity can lead to modifications that alter protein function or inhibit pathogen growth.

Q & A

Q. What are the fundamental structural and electronic properties of allenes that influence their reactivity?

Allenes exhibit unique linear geometry with two contiguous C=C bonds, leading to axial chirality and distinct electronic properties. Their sp-hybridized central carbon results in weaker C-H bonds (higher acidity) compared to alkenes, enabling diverse reactivity in [2+2] and [4+2] cycloadditions. Vibrational analysis (e.g., mean amplitudes of vibration) and computational studies (DFT) are critical for understanding bond-length variations and stability .

Q. What experimental methods are used to synthesize allenes, and how can chemoselectivity be controlled?

Allenes can be synthesized via stereospecific fragmentation of vinyl triflates, where computational studies (e.g., B3LYP) validate transition states and regioselectivity . Substrate design (e.g., linker length between radical centers and allene carbons) and reaction conditions (temperature, solvent) are key to controlling chemo- and stereoselectivity .

Q. How do allenes participate in radical chain reactions, and what factors dictate their role in pyrolysis?

Allenes act as initiators in pyrolysis due to low endothermicity in bimolecular reactions with alkanes/alkenes. Radical formation rates are influenced by steric effects and reaction temperature, as shown in combustion kinetic studies .

Advanced Research Questions

Q. What mechanistic insights explain the divergent reactivity of this compound oxides in biological systems?

this compound oxides (e.g., 12,13(S)-oxido derivatives) cyclize via oxyallyl diradical intermediates, validated by CASPT2 calculations and isotopic labeling. Solvent-independent stereomutation (ΔG‡ ~27–29 kcal/mol) confirms diradical rather than zwitterionic pathways . Enzymatic studies (e.g., flaxseed this compound oxide synthase) reveal chloroplast-localized CYP74 family P450s with unique O₂-independent mechanisms .

Q. How can computational methods resolve contradictions in this compound reaction pathways?

Density-functional theory (DFT) with exact-exchange terms (e.g., B3LYP) and multireference methods (CASSCF/CASPT2) reconcile discrepancies in radical addition regioselectivity and cyclization barriers. For example, QCISD(T) and EOM-SP-CCSD(dT) calculations align with experimental diradical singlet-triplet energy gaps .

Q. What strategies enable enantioselective this compound functionalization for natural product synthesis?

Palladium-catalyzed diboration with chiral phosphoramidite ligands achieves >90% enantiomeric excess. Mechanistic studies (kinetic/isotopic labeling) indicate rate-determining oxidative addition of diboron to Pd, followed by concerted terminal alkene insertion to form η³-allyl complexes . Axial-to-central chirality transfer in propargylation reactions further enables asymmetric synthesis of polycyclic scaffolds .

Q. How do allenes contribute to complex cycloaddition reactions, and what experimental design principles optimize product diversity?

Strain-release strategies (e.g., intramolecular FLP systems) activate allenes for regioselective [2+2] cycloadditions. Crystallographic data (e.g., Al-P-FLP complexes) and kinetic profiling guide linker-length optimization between reacting sites, balancing steric effects and orbital alignment .

Methodological Guidelines

Q. What analytical techniques are essential for characterizing unstable this compound intermediates?

  • Low-temperature NMR/CD spectroscopy : Isolates transient this compound oxides (t₁/₂ ~15–30 sec at 0°C) .
  • VUV photoionization mass spectrometry : Tracks dimerization pathways (e.g., mass 80 species in hydrocarbon growth) .
  • X-ray crystallography : Resolves regioselective bonding in FLP-allene complexes (e.g., C–C bond elongation to 1.500 Å) .

Q. How can researchers validate theoretical models of this compound reactivity?

  • Benchmarking against experimental ΔG‡ values : Compare CASPT2-calculated cyclopropanone ring-opening barriers (28 kcal/mol) with racemization kinetics .
  • Isotopic labeling (¹⁸O) : Confirms enzymatic this compound oxide biosynthesis pathways .

Q. What are the limitations of current this compound synthesis methods, and how can they be addressed?

  • Instability : High reactivity necessitates in situ generation (e.g., enzymatic systems) or cryogenic handling .
  • Scalability : Fragmentative methods (e.g., vinyl triflate cleavage) require precise stoichiometry to minimize alkyne byproducts .

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